Cu(I)-Thiolate Complex Formation: MPS vs. SPS
Proton and C-13 NMR studies conducted under anaerobic conditions in 0.25 M D2SO4/D2O demonstrate that 3-mercapto-1-propanesulfonate (MPS) reacts directly with CuCl to form Cu(I)–thiolate products, whereas no evidence for a solution Cu(I)–SPS complex is observed [1]. Instead, the disulfide SPS undergoes a redox reaction with CuCl, yielding Cu(I)–thiolate along with Cu(II) with an estimated equilibrium constant of 5.2×10−3 M−1 [1]. This direct complexation of MPS with cuprous chloride is a mechanistic prerequisite for acceleration in chloride-containing copper plating baths, establishing that MPS, not SPS, is the active accelerator species at the cathode interface.
| Evidence Dimension | Cu(I) complex formation from CuCl |
|---|---|
| Target Compound Data | MPS reacts with CuCl to yield Cu(I)–thiolate products |
| Comparator Or Baseline | SPS: No evidence for Cu(I)–SPS complex formation; redox reaction yields Cu(I)–thiolate and Cu(II) with Keq = 5.2×10−3 M−1 |
| Quantified Difference | Qualitative difference in reaction pathway; MPS forms complex directly, SPS undergoes redox without direct complexation |
| Conditions | 0.25 M D2SO4/D2O, anaerobic conditions, reagent concentrations between millimolar and 0.1 M, 1H and 13C NMR spectroscopy |
Why This Matters
This mechanistic distinction determines that MPS is the actual accelerator species responsible for copper deposition rate enhancement, while SPS functions as a precursor that must first undergo reductive cleavage to MPS at the cathode surface.
- [1] Garcia-Cardona, E., Wong, E. H., & Barkey, D. P. (2011). NMR Spectral Studies of Interactions Between the Accelerants SPS and MPS and Copper Chlorides. Journal of the Electrochemical Society, 158(3), D143-D148. View Source
